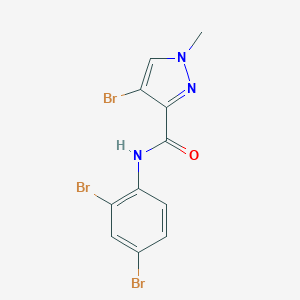![molecular formula C25H30N4O B280502 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280502.png)
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mécanisme D'action
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor works by binding to the active site of protein tyrosine phosphatase 1B and preventing its dephosphorylation activity. This results in the activation of insulin signaling pathways and improved glucose uptake by cells. In cancer cells, 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor induces cell cycle arrest and apoptosis by disrupting the signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and fat mass by increasing energy expenditure and decreasing food intake. In cancer cells, 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor induces cell death and inhibits tumor growth by disrupting the signaling pathways that promote cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor has several advantages for lab experiments, including its high potency and specificity for protein tyrosine phosphatase 1B. However, its solubility and stability can be a limitation for some experiments, and its effects on other signaling pathways and cellular processes need to be further investigated.
Orientations Futures
There are several future directions for research on 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor, including the development of more potent and selective inhibitors, the investigation of its effects on other signaling pathways and cellular processes, and the evaluation of its therapeutic potential in clinical trials. In addition, the use of 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Méthodes De Synthèse
The synthesis of 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor involves several steps, including the formation of the hydrazine and cyclohexenone intermediates, followed by their reaction to form the final product. The synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and cancer. It works by inhibiting the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. In addition, 2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one inhibitor has been found to have anti-tumor properties by inhibiting the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C25H30N4O |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[[2-(4-phenylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C25H30N4O/c1-24(2,3)19-14-17(15-20(22(19)30)25(4,5)6)16-27-29-23-26-13-12-21(28-23)18-10-8-7-9-11-18/h7-16,27H,1-6H3,(H,26,28,29) |
Clé InChI |
JTXWSJJDROCIEV-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CNNC2=NC=CC(=N2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
SMILES |
CC(C)(C)C1=CC(=CNNC2=NC=CC(=N2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CNNC2=NC=CC(=N2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
![4-chlorophenyl [5-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-furyl]methyl ether](/img/structure/B280421.png)





![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)

